

Molecular formula and weight of 2-(phenylethynyl)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Phenylethynyl)thiophene

Cat. No.: B3031547

[Get Quote](#)

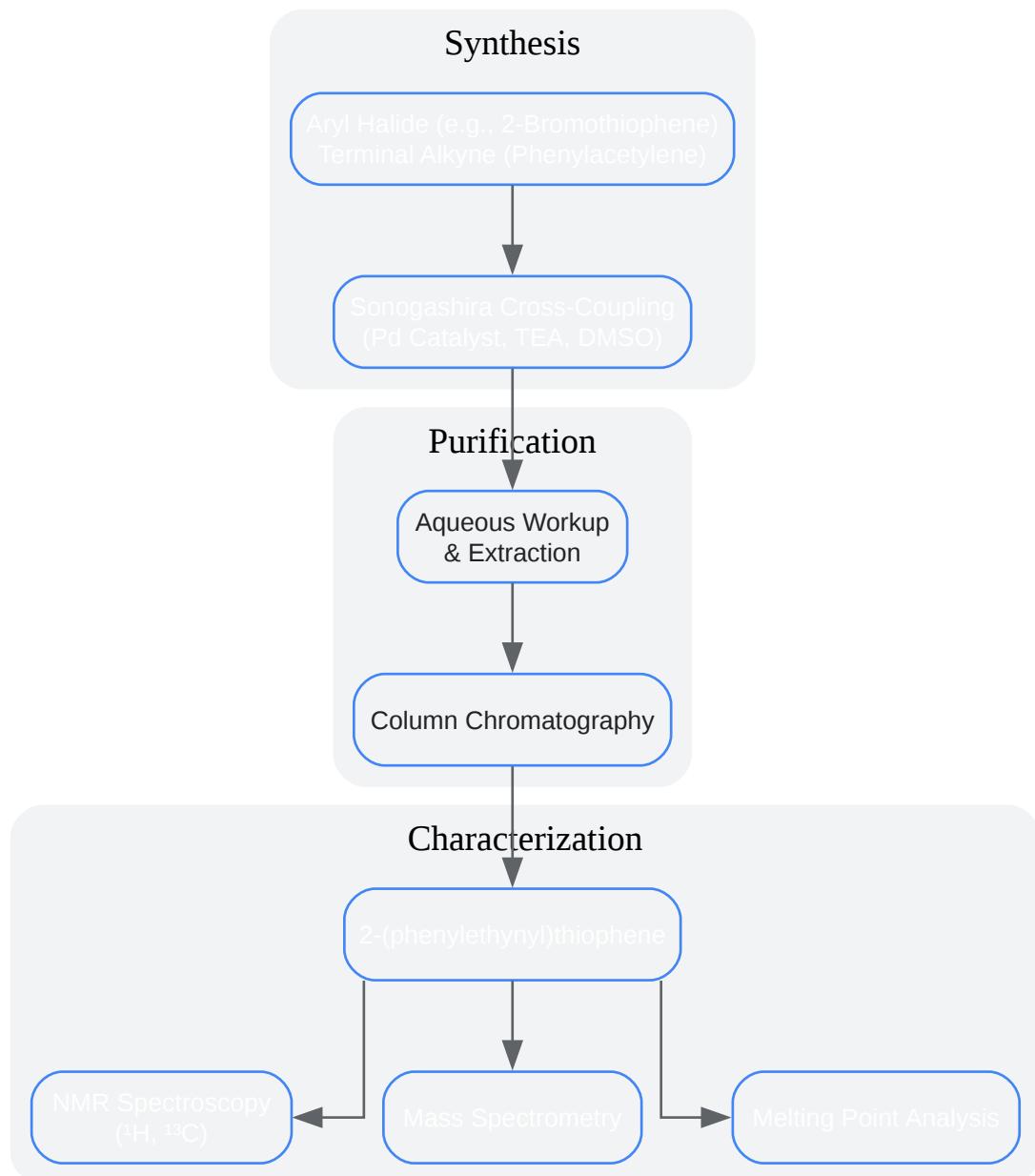
Technical Guide: 2-(phenylethynyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-(phenylethynyl)thiophene**. The information is intended for use in research, synthetic chemistry, and drug development applications.

Core Compound Data

2-(phenylethynyl)thiophene is an organic compound featuring a thiophene ring substituted with a phenylethynyl group. Its key quantitative data are summarized below.


Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ S	[1][2]
Molecular Weight	184.26 g/mol	[1][2]
Melting Point	48-49 °C	[3]
Appearance	Light yellow solid	[3]

Synthesis and Characterization

The primary method for synthesizing **2-(phenylethynyl)thiophene** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the thiophene and phenylacetylene moieties.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **2-(phenylethynyl)thiophene**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

1. Synthesis via Sonogashira Cross-Coupling

This protocol is adapted from a typical procedure for Sonogashira cross-coupling reactions.[\[3\]](#)

- Materials:

- Aryl bromide (e.g., 2-bromothiophene) (0.80 mmol)
- Terminal acetylene (e.g., phenylacetylene) (1.2 mmol)
- Palladium catalyst (e.g., N-heterocyclic carbene-Pd(II) complex) (1 mol%)
- Triethylamine (TEA) (2 equivalents)
- Dimethyl sulfoxide (DMSO) (2 mL)

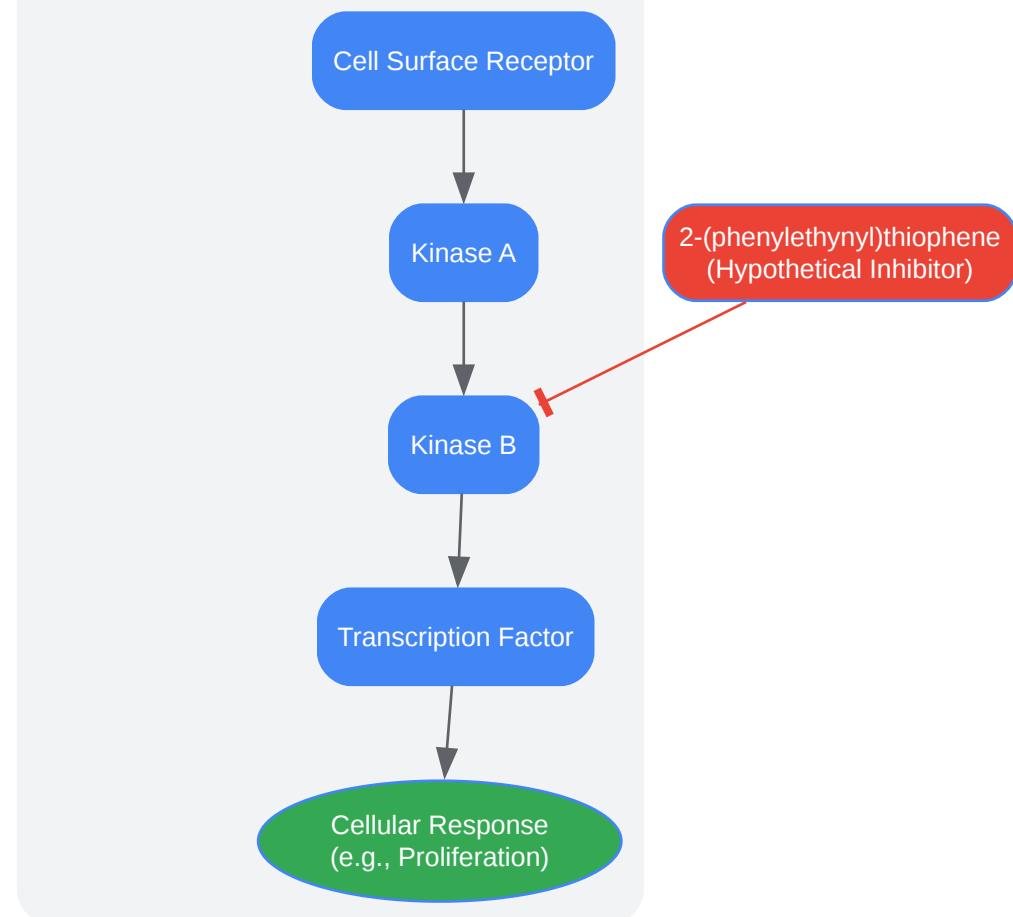
- Procedure:

- To a stirred mixture of the aryl bromide and terminal acetylene in DMSO, add the palladium catalyst and triethylamine.
- Allow the reaction mixture to stir at the appropriate temperature (typically room temperature to moderate heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
- Purify the crude product by column chromatography to yield **2-(phenylethynyl)thiophene**.

2. Characterization by ^1H NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance II) is suitable for obtaining ^1H NMR spectra.[\[3\]](#)

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as chloroform-d (CDCl_3).
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Expected Chemical Shifts (in CDCl_3):
 - δ 7.59 – 7.54 (m, 2H)
 - δ 7.41 – 7.36 (m, 3H)
 - δ 7.35 – 7.30 (m, 2H)
 - δ 7.07 – 7.02 (m, 1H)[3]


Potential Applications and Biological Context

Thiophene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[4][5] They are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6] While specific signaling pathways for **2-(phenylethynyl)thiophene** are not extensively documented, its structural motifs are present in molecules of therapeutic interest. Further research into its biological activity could elucidate its potential as a lead compound in drug discovery programs.

Signaling Pathway Diagram (Hypothetical)

The following diagram represents a hypothetical signaling pathway where a thiophene derivative might act as an inhibitor, a common mechanism for such compounds in drug development.

Hypothetical Kinase Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical Kinase Inhibition Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. Thiophene, 2-(phenylethynyl)- | C12H8S | CID 1238176 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Molecular formula and weight of 2-(phenylethynyl)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031547#molecular-formula-and-weight-of-2-phenylethynyl-thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com